Cyclobutyl 3,4-dichlorophenyl ketone
Description
Significance of Cyclobutane-Containing Scaffolds in Modern Chemical Synthesis and Drug Discovery Research
The cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as an increasingly valuable scaffold in the design of novel therapeutics and complex organic molecules. nih.govnih.gov Historically considered a synthetically challenging and somewhat esoteric functionality, recent advancements have highlighted its unique conformational and physicochemical properties that can be advantageously exploited in drug discovery. nih.govnih.gov
The rigid and puckered three-dimensional structure of the cyclobutane ring offers a level of conformational constraint that is highly sought after in medicinal chemistry. scispace.com This rigidity can help in pre-organizing a molecule for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of a cyclobutane moiety can improve a compound's metabolic stability and pharmacokinetic profile. nih.gov For instance, replacing more common and flexible alkyl chains or larger rings with a cyclobutane can render a molecule less susceptible to metabolic degradation.
In the context of fragment-based drug discovery (FBDD), cyclobutane-containing fragments are of growing interest for their ability to introduce three-dimensionality into lead compounds. This can lead to improved solubility and a reduced rate of attrition as drug candidates progress through the development pipeline.
Overview of Dichlorophenyl Moieties in Structurally Complex Organic Compounds
The dichlorophenyl group is a common feature in a wide array of biologically active compounds. The presence of chlorine atoms on the phenyl ring can significantly modulate a molecule's properties. Chlorine is an electron-withdrawing group, which can influence the electronic environment of the entire molecule, affecting its reactivity and interaction with biological macromolecules.
Contextualization of Cyclobutyl 3,4-Dichlorophenyl Ketone as a Research Target
This compound itself is listed by several chemical suppliers, indicating its availability for research purposes. chembuyersguide.comintlab.orgchembuyersguide.com While specific studies on this compound are not prominent, its structure suggests its potential as a building block in the synthesis of more complex molecules. The ketone functionality is a versatile handle for a variety of chemical transformations, allowing for the introduction of further diversity and complexity.
Given the interest in both cyclobutane scaffolds and dichlorophenyl moieties, it is plausible that this compound could be a target for screening in drug discovery programs or as an intermediate in the synthesis of novel agrochemicals or materials. The combination of the rigid cyclobutane and the electronically modified dichlorophenyl ring presents a unique chemical space for exploration.
Historical Perspectives on the Synthesis and Exploration of Related Cyclobutyl Aryl Ketones
The synthesis of cyclobutyl aryl ketones has been a topic of interest for synthetic organic chemists for many years. One of the classical methods for their preparation is the Friedel-Crafts acylation. khanacademy.orgmasterorganicchemistry.comlibretexts.org This reaction typically involves the treatment of an aromatic compound, such as dichlorobenzene, with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netlibretexts.org
More contemporary methods have also been developed, including palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Recent research has focused on the functionalization of pre-existing cyclobutyl ketones. For example, methods for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones have been reported. nih.govnih.govresearchgate.net These advanced synthetic strategies allow for the precise modification of the cyclobutane ring, opening up new avenues for creating diverse molecular architectures.
Photochemical reactions have also played a role in the exploration of cyclobutyl aryl ketones. Early studies investigated the photolysis of these compounds, revealing complex reaction pathways and the formation of various photoproducts. nih.govacs.orgacs.org These photochemical transformations, such as the Norrish-Yang cyclization, have been refined and utilized in modern synthesis to create complex polycyclic systems from cyclobutyl ketone precursors. nih.govnih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of a Related Isomer, Cyclobutyl 2,4-dichlorophenyl ketone
| Property | Value | Source |
| Molecular Formula | C11H10Cl2O | nih.gov |
| Molecular Weight | 229.10 g/mol | nih.gov |
| XLogP3 | 3.9 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 228.0108703 | nih.gov |
| Monoisotopic Mass | 228.0108703 | nih.gov |
| Topological Polar Surface Area | 17.1 Ų | nih.gov |
| Heavy Atom Count | 14 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXVLJAVZHYAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642549 | |
| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-21-4 | |
| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclobutyl 3,4 Dichlorophenyl Ketone and Structural Analogues
Established Synthetic Routes
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aryl ketones, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. researchgate.netyoutube.com
A direct and classical approach to cyclobutyl 3,4-dichlorophenyl ketone is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with cyclobutanecarbonyl chloride. nih.govnobelprize.org In this reaction, the acyl chloride acts as the electrophile precursor, which, upon activation by a Lewis acid, attacks the electron-rich aromatic ring of 1,2-dichlorobenzene.
The regioselectivity of this reaction is a critical consideration. The two chlorine atoms on the benzene (B151609) ring are deactivating, ortho-, para-directing groups. In the case of 1,2-dichlorobenzene, the incoming electrophile is expected to preferentially substitute at the position para to one of the chlorine atoms and meta to the other, leading to the formation of the desired 3,4-disubstituted product. Studies on the benzoylation of dichlorobenzenes have shown that the acylation of o-dichlorobenzene indeed yields the 3,4-disubstituted product as the major isomer.
A general procedure for such a reaction would involve the slow addition of cyclobutanecarbonyl chloride to a mixture of 1,2-dichlorobenzene and a Lewis acid catalyst in a suitable solvent. The reaction is typically heated to facilitate the transformation. chemguide.co.uk
Reaction Scheme:
The choice of Lewis acid catalyst is paramount in Friedel-Crafts acylation. khanacademy.org Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst for this transformation. khanacademy.org However, due to the deactivating nature of the dichlorinated benzene ring, harsher reaction conditions or more potent catalytic systems might be necessary to achieve good conversion.
Alternative Lewis acids and reaction promoters can be employed to optimize the synthesis. For instance, methanesulfonic anhydride has been shown to be an effective promoter for Friedel-Crafts acylation, offering a metal- and halogen-free methodology. nih.gov The use of solid acid catalysts, such as zeolites, has also been explored as a more environmentally benign alternative to traditional Lewis acids, particularly in industrial applications. researchgate.net Optimization of reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants and catalyst, is crucial for maximizing the yield of the desired ketone and minimizing the formation of byproducts.
Table 1: Common Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Typical Conditions | Notes |
| AlCl₃ | Stoichiometric amounts, often with heating | Standard, powerful catalyst. Can lead to side reactions with sensitive substrates. |
| FeCl₃ | Catalytic or stoichiometric amounts | Milder than AlCl₃, can be more selective. |
| SnCl₄ | Stoichiometric amounts | Often used for activated aromatic rings. |
| Zeolites | High temperatures, often in flow reactors | Heterogeneous catalyst, reusable, and environmentally friendlier. |
| Methanesulfonic Anhydride | Promoter, often without additional solvent | "Greener" alternative, avoids metal and halogen waste. nih.gov |
Nucleophilic Acylation Strategies
Nucleophilic acylation offers an alternative to electrophilic aromatic substitution for the synthesis of aryl ketones. These methods typically involve the reaction of an organometallic nucleophile with an acylating agent.
A plausible route to this compound via this strategy involves the reaction of a 3,4-dichlorophenyl Grignard reagent with a cyclobutane-derived electrophile. The required Grignard reagent, 3,4-dichlorophenylmagnesium bromide, is commercially available, which makes this a viable starting point. chem-station.com
This Grignard reagent can then be reacted with cyclobutanecarbonitrile. The initial addition of the Grignard reagent to the nitrile forms an imine intermediate, which upon acidic hydrolysis, yields the desired ketone.
Alternatively, the Grignard reagent can be reacted with cyclobutanecarbonyl chloride. To prevent the common side reaction of the Grignard reagent adding to the newly formed ketone to produce a tertiary alcohol, the reaction is often carried out at low temperatures and with careful control of stoichiometry.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, represent another powerful method for the formation of the key carbon-carbon bond. researchgate.netnobelprize.org For example, a Suzuki coupling could be envisioned between a 3,4-dichlorophenylboronic acid derivative and a cyclobutylcarbonyl-containing coupling partner. These reactions are known for their high functional group tolerance and mild reaction conditions. nobelprize.org
Ketone-Functionalization Pathways
Ketone-functionalization pathways involve the modification of a pre-existing cyclobutyl aryl ketone to introduce the desired substituents. A notable example of such a transformation is the Norrish-Yang reaction. nih.govchem-station.comresearchgate.netnih.govubc.ca
The Norrish-Yang cyclization is a photochemical reaction where a ketone with an abstractable γ-hydrogen undergoes intramolecular hydrogen abstraction to form a 1,4-biradical intermediate. This biradical can then cyclize to form a cyclobutanol. chem-station.com While this reaction itself produces a cyclobutanol, it is a key step in a sequence that functionalizes the cyclobutane (B1203170) ring. For instance, a readily available aryl cyclobutyl ketone can undergo a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate can then undergo a palladium-catalyzed C-C bond cleavage and functionalization to introduce various substituents at the 3-position of the cyclobutane ring with high stereoselectivity. nih.govresearchgate.net Although this method is more suited for creating analogues with additional functionality, it highlights a sophisticated strategy starting from a simpler cyclobutyl aryl ketone.
Oxidation of Precursor Secondary Alcohols
The oxidation of a secondary alcohol provides a reliable and widely used method for the synthesis of ketones. In this approach, the target ketone, this compound, would be prepared by the oxidation of the corresponding secondary alcohol, cyclobutyl(3,4-dichlorophenyl)methanol.
The synthesis of this precursor alcohol can be achieved through the nucleophilic addition of a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) to 3,4-dichlorobenzaldehyde. The Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent workup yields the desired secondary alcohol.
A variety of oxidizing agents can be employed for the conversion of the secondary alcohol to the ketone. The choice of reagent depends on factors such as the scale of the reaction, the presence of other functional groups, and desired reaction conditions.
Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones
| Reagent | Name of Oxidation | Typical Conditions | Notes |
| CrO₃/H₂SO₄ in acetone (B3395972) | Jones Oxidation | Acetone, 0°C to room temperature | Strong oxidant, can be harsh for sensitive substrates. |
| Pyridinium chlorochromate (PCC) | PCC Oxidation | Dichloromethane (DCM) | Milder than Jones reagent, good for a wide range of substrates. |
| (COCl)₂, DMSO, Et₃N | Swern Oxidation | Low temperature (-78°C), DCM | Mild conditions, avoids heavy metals. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | DCM, room temperature | Mild, selective, and has a broad substrate scope. |
The oxidation is generally a high-yielding reaction and represents a robust final step in a multi-step synthesis of the target ketone.
Hydration of Alkynes Bearing 3,4-Dichlorophenyl and Cyclobutyl Moieties
The hydration of alkynes is a fundamental transformation in organic chemistry that converts a carbon-carbon triple bond into a carbonyl group. fiveable.me This reaction can be strategically employed to synthesize this compound from an appropriate alkyne precursor. The reaction typically proceeds via electrophilic addition catalyzed by mercury(II) salts, such as mercury(II) sulfate, in the presence of a strong acid like sulfuric acid. libretexts.orglibretexts.org
For an unsymmetrical internal alkyne, such as one bearing both a cyclobutyl and a 3,4-dichlorophenyl group, the addition of water follows Markovnikov's rule. The hydroxyl group adds to the more substituted carbon of the triple bond. libretexts.org However, in the case of an alkyne like 1-(cyclobutylethynyl)-3,4-dichlorobenzene, the electronic effects of the aryl and alkyl groups would direct the regioselectivity. The initial product of this hydration is a vinylic alcohol, known as an enol. libretexts.org This enol intermediate is generally unstable and rapidly tautomerizes to the more stable keto form, yielding the final ketone product. libretexts.orglibretexts.org
| Reactant | Reagents | Product |
| 1-(Cyclobutylethynyl)-3,4-dichlorobenzene | H₂O, H₂SO₄, HgSO₄ | This compound |
This method is most effective when the starting alkyne is a terminal alkyne (RC≡CH), as it leads to a single methyl ketone product, avoiding the formation of isomeric mixtures that can arise from unsymmetrically substituted internal alkynes. libretexts.org
Advanced and Stereoselective Synthesis of Cyclobutyl Ketones
The inherent ring strain and unique three-dimensional structure of cyclobutanes make them valuable scaffolds in medicinal chemistry. nih.govacs.org This has spurred the development of advanced synthetic methods that allow for precise control over the stereochemistry of substituents on the cyclobutane ring.
Diastereoselective and Enantioselective Approaches
Controlling the spatial arrangement of atoms is crucial in modern synthesis. For cyclobutyl ketones, this involves methodologies that can selectively generate one diastereomer or enantiomer over others.
The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate torsional strain. masterorganicchemistry.com This puckering results in two distinct substituent positions: axial and equatorial. For di-substituted cyclobutanes, this gives rise to cis and trans diastereomers, where substituents are on the same or opposite faces of the ring, respectively. libretexts.org The control of stereochemistry, therefore, hinges on synthetic methods that can selectively form one isomer over the other.
Fundamental strategies for constructing the cyclobutane ring, such as [2+2] cycloadditions, can offer stereochemical control. nih.gov The stability of the products is also a guiding principle; substituents, particularly large ones, tend to favor the equatorial position to minimize steric hindrance, known as 1,3-diaxial interactions. libretexts.org This inherent conformational preference is a key factor that can be exploited in diastereoselective synthesis.
A significant advancement in the synthesis of stereochemically defined cyclobutanes is the formal γ-C–H functionalization of readily available cyclobutyl aryl ketones. nih.govresearchgate.net This powerful, two-step strategy allows for the stereospecific creation of cis-1,3-difunctionalized cyclobutanes. nih.gov
The process involves:
Norrish-Yang Cyclization: The starting cyclobutyl aryl ketone undergoes a photochemical reaction to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net
Palladium-Catalyzed C-C Cleavage/Functionalization: This strained intermediate is then subjected to a palladium(II)-catalyzed C-C bond cleavage, which, when enabled by a specific ligand, proceeds with functionalization to yield exclusively cis-γ-substituted cyclobutyl aryl ketones. nih.govscispace.com
This method is notable for its high degree of stereocontrol and broad substrate scope, allowing for the introduction of various functional groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov
Table 1: Scope of Palladium-Catalyzed cis-Functionalization nih.gov
| Coupling Partner Type | Functional Group Introduced |
|---|---|
| Aryl Iodides | (Hetero)aryl groups |
| Alkenyl Iodides | Alkenyl groups |
This sequential C–H/C–C functionalization strategy provides a reliable route to valuable cyclobutane building blocks that were previously difficult to synthesize with such high diastereocontrol. nih.govnih.gov
Another innovative approach for the diastereoselective synthesis of highly substituted cyclobutanes involves a rhodium(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes (ACPs). acs.orgnih.gov This method constructs the cyclobutane ring through a process involving C-C bond cleavage of the ACP. acs.org
The reaction pathway is characterized by a concerted N-C bond formation and C-C bond cleavage. nih.gov The combination of a Rh(III) catalyst, such as [RhCp*(OAc)₂], and the solvent hexafluoroisopropanol (HFIP) is critical for promoting the formation of the cyclobutane ring with high diastereoselectivity. acs.org This transformation demonstrates excellent functional group compatibility and provides access to complex, highly functionalized cyclobutane structures. acs.orgresearchgate.net
Table 2: Key Components for Rh-Catalyzed Cyclobutane Synthesis acs.org
| Component | Role | Example |
|---|---|---|
| 2-Aryl Quinazolinone | Cyclobutane precursor | 2-Phenylquinazolin-4(3H)-one |
| Alkylidenecyclopropane | Three-carbon source | Benzylidenecyclopropane |
| Catalyst | Facilitates C-C cleavage/cyclization | [RhCp*(OAc)₂] |
Ring-Forming Strategies
Beyond the highly specialized stereoselective methods, several foundational ring-forming strategies are instrumental in constructing the cyclobutane core. These include:
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a classic and widely used method for synthesizing cyclobutane rings from two alkene components. nih.govresearchgate.net
Ring Expansions: The expansion of smaller rings, such as the rearrangement of cyclopropanol (B106826) or related cyclopropylcarbinol derivatives, can be an effective route to cyclobutanones. nih.gov
Cycloisomerization: A diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has been developed to produce bicyclic systems containing an α-silyl ketone on a cyclobutane ring, which can be further functionalized. nih.gov
Ring Contraction: In certain cases, larger rings can be contracted to form cyclobutanes. A notable example is the stereoselective synthesis of cyclobutanes from pyrrolidine (B122466) precursors using iodonitrene chemistry, which proceeds through a 1,4-biradical intermediate. acs.org
These diverse strategies underscore the chemical versatility available for the synthesis of cyclobutane-containing molecules.
Formal [2+2] Cycloaddition Methodologies for Cyclobutane Ring Construction
The [2+2] cycloaddition is arguably the most direct and widely employed method for constructing cyclobutane rings. nih.govrsc.org This reaction involves the union of two doubly bonded systems (alkenes, allenes, or ketenes) to form a four-membered ring. These reactions can be initiated thermally, photochemically, or through catalysis.
Photochemical [2+2] Cycloadditions: The photochemical [2+2] cycloaddition is a powerful tool for the synthesis of cyclobutanes and is often used in the synthesis of complex natural products. nih.govacs.org This method typically involves the excitation of an alkene to its triplet state, which then undergoes a stepwise radical cyclization with another ground-state alkene. harvard.edu The use of sensitizers like acetone or benzophenone (B1666685) is common to facilitate the population of the triplet state. harvard.edu For the synthesis of a precursor to this compound, a potential strategy would involve the photochemical cycloaddition of a vinyl ether with an alkene, followed by functional group manipulation to introduce the desired aryl ketone.
Ketene Cycloadditions: Ketenes are highly reactive species that readily undergo [2+2] cycloaddition with alkenes to form cyclobutanones directly. acs.org These reactions can be promoted thermally or by Lewis acids, with the latter often providing improved yields and stereoselectivity. acs.org A plausible route to the target molecule could involve the reaction of dichloroketene (B1203229) (generated in situ) with an appropriate alkene, followed by dehalogenation and Friedel-Crafts acylation with 3,4-dichlorobenzoyl chloride.
Allenoate-Alkene [2+2] Cycloadditions: A more recent development is the [2+2] cycloaddition of allenoates with terminal alkenes, which provides a rapid and robust method for the synthesis of 1,3-disubstituted cyclobutanes. baranlab.org This approach is particularly attractive due to its high yields and simple reaction conditions. baranlab.org To apply this to the synthesis of the target compound, an allenoate could be reacted with a suitable alkene, followed by conversion of the ester group to the desired ketone.
| [2+2] Cycloaddition Variant | Reactants | Conditions | Key Features | Reference |
| Photochemical Cycloaddition | Alkene + Alkene | UV light, sensitizer | Forms cyclobutane ring, often with complex stereochemistry. | nih.govharvard.edu |
| Ketene-Alkene Cycloaddition | Ketene + Alkene | Thermal or Lewis acid | Directly forms cyclobutanones. | acs.orgacs.org |
| Allenoate-Alkene Cycloaddition | Allenoate + Alkene | Thermal | High yields for 1,3-disubstituted cyclobutanes. | baranlab.org |
Ring Contraction Reactions (e.g., from Pyrrolidines)
Ring contraction reactions offer an alternative and sometimes more stereocontrolled route to cyclobutanes from larger, more readily available cyclic precursors.
A notable example is the stereoselective synthesis of multisubstituted cyclobutanes from pyrrolidines. nih.govresearchgate.net This method utilizes iodonitrene chemistry to induce a nitrogen extrusion process, proceeding through a 1,4-biradical intermediate that collapses to form the cyclobutane ring. nih.govacs.org The reaction is often stereospecific, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product. rsc.orgnih.gov For the synthesis of this compound, one could envision starting with a suitably substituted pyrrolidine bearing the 3,4-dichlorophenyl group, which would then undergo this ring contraction.
Another classical ring contraction is the Wolff rearrangement of α-diazocyclopentanones, which can be induced photochemically or thermally, often with metal catalysis, to yield cyclobutanecarboxylic acid derivatives. organic-chemistry.org These can then be converted to the target ketone. The Favorskii rearrangement of α-halocyclopentanones can also lead to cyclobutanecarboxylic acid derivatives, although this reaction can sometimes be complicated by side reactions. baranlab.org
| Ring Contraction Method | Starting Material | Key Reagents/Conditions | Intermediate/Mechanism | Reference |
| Pyrrolidine Contraction | Substituted Pyrrolidine | Iodonitrene (e.g., from HTIB and ammonium (B1175870) carbamate) | 1,4-biradical via nitrogen extrusion | nih.govacs.orgresearchgate.net |
| Wolff Rearrangement | α-Diazocyclopentanone | Light, heat, or metal catalyst | Ketenecarboxylate | organic-chemistry.org |
| Favorskii Rearrangement | α-Halocyclopentanone | Base (e.g., alkoxide) | Cyclopropanone intermediate | baranlab.org |
Ring Expansion Techniques for Cyclobutane Derivatives
The construction of cyclobutane rings can also be achieved by the one-carbon ring expansion of corresponding cyclopropane (B1198618) precursors. This approach is particularly useful for accessing functionalized cyclobutanones.
The Tiffeneau-Demjanov rearrangement is a classic method that involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a ring-expanded cycloketone. nih.govorganic-chemistry.org To synthesize this compound via this route, one could start with (1-(aminomethyl)cyclopropyl)(3,4-dichlorophenyl)methanol. Diazotization of the primary amine would lead to a carbocation, which would then trigger a rearrangement to the desired cyclobutanone.
More contemporary methods often involve the use of transition metal catalysis. For example, gold(I)-catalyzed ring expansion of 1-allenylcyclopropanols has been shown to be a highly effective method for producing cyclobutanones with a vinyl-substituted quaternary stereocenter. youtube.com Similarly, rhodium(I) catalysis can be used for the enantioselective ring-opening and isomerization of cyclobutanols. youtube.com Another approach involves the acid-catalyzed protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols to yield cyclobutanones with α-quaternary stereocenters. researchgate.net
A plausible synthetic sequence towards the target molecule could involve the addition of a 3,4-dichlorophenyl Grignard or organolithium reagent to cyclopropanecarboxaldehyde (B31225) to form the corresponding cyclopropyl carbinol. This intermediate could then be subjected to ring expansion conditions.
| Ring Expansion Method | Starting Material | Key Reagents/Conditions | Product Type | Reference |
| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cyclopropanol | Nitrous acid | Cyclobutanone | nih.govorganic-chemistry.org |
| Gold(I)-Catalyzed Expansion | 1-Allenylcyclopropanol | Gold(I) catalyst | Substituted Cyclobutanone | youtube.com |
| Acid-Catalyzed Semipinacol Expansion | Vinylic Cyclopropyl Alcohol | Brønsted or Lewis acid | Substituted Cyclobutanone | researchgate.net |
Intramolecular Nucleophilic and Radical Cyclizations to Cyclobutanes
Intramolecular cyclization reactions, wherein a linear precursor closes to form the cyclobutane ring, provide another strategic avenue. These reactions can proceed through either nucleophilic or radical pathways.
Radical Cyclizations: The formation of a four-membered ring via radical cyclization is often challenging due to unfavorable kinetics as described by Baldwin's rules for 4-exo-trig cyclizations. researchgate.netlibretexts.org However, recent advances in photocatalysis have enabled such transformations. For instance, the photocatalytic 4-exo-trig cyclization of thioalkynes or trifluoromethylalkenes has been developed for the synthesis of fluoroalkylated cyclobutanes. nih.govresearchgate.net The mechanism often involves the generation of a radical which then adds to a tethered alkene. To synthesize the target molecule, a precursor such as 4-(3,4-dichlorophenyl)-4-oxobut-1-enyl radical precursor could potentially undergo a 4-exo-trig cyclization.
A particularly relevant method is the Norrish-Yang cyclization , which is an intramolecular hydrogen abstraction by an excited ketone, leading to a 1,4-diradical that can cyclize to a cyclobutanol. nih.gov This has been optimized for the synthesis of aryl bicyclo[1.1.1]pentan-2-ol intermediates from readily available cyclobutyl aryl ketones. nih.govnih.gov These intermediates can then undergo further functionalization. nih.gov
Nucleophilic Cyclizations: Intramolecular nucleophilic substitution reactions (SN2) can also be used to form cyclobutane rings. This typically involves the cyclization of a 1,4-dihaloalkane or a γ-haloketone enolate. For the synthesis of a precursor to this compound, one could consider the intramolecular cyclization of a substrate like 1-(3,4-dichlorophenyl)-4-halobutan-1-one in the presence of a strong base to form the enolate, which would then displace the halide.
| Intramolecular Cyclization | Precursor Type | Mechanism | Key Features | Reference |
| Radical Cyclization | Unsaturated radical precursor | 4-exo-trig cyclization | Often requires photocatalysis; overcomes unfavorable kinetics. | nih.govresearchgate.net |
| Norrish-Yang Cyclization | Cyclobutyl Aryl Ketone | Intramolecular H-abstraction | Forms bicyclo[1.1.1]pentan-2-ol intermediates. | nih.govnih.gov |
| Nucleophilic Cyclization | γ-haloketone | Intramolecular SN2 | Requires a base to form the nucleophilic enolate. | baranlab.org |
Multi-Component and Cascade Reactions Incorporating the Cyclobutyl Ketone Moiety
Information on multi-component and cascade reactions specifically designed for the synthesis of cyclobutyl ketones is limited in the provided search results. However, cascade reactions that incorporate some of the above-mentioned methodologies can be envisaged. For example, a cascade process could be initiated by a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular alkylation to form the cyclobutane ring.
A photoredox-catalyzed cyclobutane synthesis by a deboronative radical addition-polar cyclization cascade has been reported, which could potentially be adapted for the synthesis of cyclobutyl ketones. acs.org
Chemical Reactivity and Transformation Studies of Cyclobutyl 3,4 Dichlorophenyl Ketone
Reactions of the Ketone Carbonyl Group
The carbonyl group (C=O) is the primary site of reactivity in Cyclobutyl 3,4-dichlorophenyl ketone, undergoing a variety of transformations typical for ketones.
Nucleophilic Addition Reactions and Mechanistic Investigations
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. studymind.co.uk In this process, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl carbon rehybridizes from sp² to sp³. allstudiesjournal.com This intermediate is then typically protonated to yield an alcohol. allstudiesjournal.com The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. studymind.co.uk
For this compound, the electrophilicity of the carbonyl carbon is significantly influenced by the attached groups. The 3,4-dichlorophenyl group, being electron-withdrawing due to the inductive effect of the chlorine atoms, is expected to enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl aryl ketone. libretexts.org This increased reactivity is a general trend observed in carbonyl compounds where electron-withdrawing substituents are present. libretexts.org
The reaction can be catalyzed by either acid or base. Acid catalysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles. athabascau.ca Base-catalyzed nucleophilic addition typically involves a strong nucleophile that can directly attack the carbonyl carbon.
Reduction Reactions
The reduction of the ketone functionality in this compound to the corresponding secondary alcohol, (cyclobutyl)(3,4-dichlorophenyl)methanol, is a key transformation.
The reduction of ketones to secondary alcohols is commonly achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). athabascau.ca Both reagents act as a source of hydride ions (H⁻), which function as nucleophiles. athabascau.ca
Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent and is selective for aldehydes and ketones. It can be used in protic solvents like methanol (B129727) or ethanol. The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon.
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄ and will reduce a wider range of functional groups. Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran.
The general equation for the reduction is as follows:
C₁₁H₁₀Cl₂O + [H] → C₁₁H₁₂Cl₂O
The choice of reducing agent can be critical in syntheses where other reducible functional groups are present. Given the structure of this compound, both NaBH₄ and LiAlH₄ are expected to efficiently reduce the ketone to the corresponding alcohol.
The cyclobutyl ring, being a strained four-membered ring, also plays a role. The conformation of the cyclobutyl ring is typically puckered to relieve some of the inherent ring strain. uwlax.edu During the reduction, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). This geometric change can alter the ring strain. The conformational preferences of the cyclobutyl ring in the transition state of the reduction would affect the activation energy and thus the reaction rate. uwlax.edu Studies on other cyclic ketones have shown that changes in ring strain during the reaction significantly influence reactivity.
Reactivity under Aldol (B89426) Condensation and Hydrogenation Conditions
Aldol Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound. athabascau.ca For an aldol reaction to occur, the ketone must have at least one alpha-hydrogen to form an enolate under basic or acidic conditions. This compound possesses alpha-hydrogens on the cyclobutyl ring, making it capable of participating in aldol reactions.
Under basic conditions, a base would abstract an alpha-hydrogen from the cyclobutyl ring to form an enolate. This enolate could then act as a nucleophile and attack the carbonyl group of another molecule of the ketone (a self-aldol reaction) or a different carbonyl compound (a crossed-aldol reaction). The initial product would be a β-hydroxy ketone, which could then undergo dehydration to form an α,β-unsaturated ketone. athabascau.ca
Hydrogenation: Catalytic hydrogenation is another method for the reduction of ketones to alcohols. This typically involves the use of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), and hydrogen gas (H₂). athabascau.ca For this compound, catalytic hydrogenation would be expected to reduce the ketone to the corresponding alcohol. However, under more forcing conditions, there is a possibility of hydrogenation of the aromatic ring or hydrogenolysis of the C-Cl bonds, though the selective reduction of the ketone is generally achievable under controlled conditions.
Reactivity of the Cyclobutyl Ring System
The cyclobutyl ring in this compound is characterized by significant ring strain, which influences its reactivity. While the ring itself is relatively stable, it can undergo reactions that lead to ring-opening or functionalization, often driven by the release of this strain.
Recent research on aryl cyclobutyl ketones has demonstrated that the cyclobutyl ring can be functionalized. For instance, a two-step approach has been developed to access cis-1,3-difunctionalized cyclobutanes from aryl-cyclobutyl ketones via a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond functionalization. nih.gov This methodology highlights that the ketone motif can be used to direct reactivity on the cyclobutyl ring. nih.gov The presence of an electron-withdrawing aryl group, such as the 3,4-dichlorophenyl group, has been shown to be compatible with such transformations. nih.gov
Ring Opening Reactions under Acidic Conditions
The cyclobutyl ketone moiety is prone to ring-opening reactions when subjected to acidic conditions, a transformation driven by the release of ring strain. While specific studies on this compound are not extensively detailed in the available literature, the general mechanism for acid-catalyzed ring-opening of cyclobutyl ketones is well-understood. The process typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nih.gov This is followed by a nucleophilic attack, often by a water or alcohol molecule present in the acidic medium, on the carbonyl carbon. The subsequent steps involve the cleavage of one of the C-C bonds of the cyclobutane (B1203170) ring, leading to a more stable, open-chain product. nih.gov
The regioselectivity of the ring cleavage can be influenced by the substituents on the ring. The stability of the resulting carbocation intermediate plays a crucial role in determining which bond is broken. stackexchange.com In the case of this compound, the presence of the bulky and electron-withdrawing 3,4-dichlorophenyl group would significantly influence the reaction pathway.
C–C Bond Cleavage Reactions
The inherent strain in the cyclobutane ring makes its C–C bonds susceptible to cleavage under various catalytic conditions, offering synthetic pathways to more complex molecules.
Palladium catalysis has emerged as a powerful tool for the cleavage and functionalization of C–C bonds in strained ring systems like cyclobutanes. nih.govresearchgate.net This approach often involves the use of specialized ligands that enable the palladium catalyst to selectively activate a C–C bond. For cyclobutyl ketones, a common strategy involves an initial C–H activation, followed by β-carbon elimination, which results in the cleavage of the cyclobutane ring. cam.ac.uk
Research on related aryl cyclobutyl ketones has demonstrated that a sequential C–H/C–C functionalization strategy can lead to the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govresearchgate.net This process typically involves an initial photochemical step, such as a Norrish-Yang cyclization, to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and subsequent functionalization with various coupling partners. nih.govresearchgate.net The choice of ligand is critical for the success of these reactions, with electron-deficient pyridone ligands often being crucial for achieving high enantioselectivity in related C(sp³)–H arylation reactions. nih.govresearchgate.net
| Catalyst System | Reaction Type | Key Feature |
| Pd(OAc)₂ / Pyridone Ligand | Enantioselective β-C(sp³)–H arylation | Chiral transient directing group enables high enantioselectivity. nih.govresearchgate.net |
| Pd(II) / Ligand | C–C cleavage/functionalization | Proceeds via a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net |
| Palladium / dtbpf | Proximal C–C bond cleavage | Forms bicyclic dihydrofurans via an eight-membered cyclic palladium intermediate. rsc.org |
| Palladium / tBuXPhos | Distal C–C bond cleavage | Yields bicyclic tetrahydrofurans, facilitated by ZnCl₂. rsc.org |
Visible-light photoredox catalysis offers a mild and efficient method for initiating C–C bond cleavage, particularly in strained ring systems. nih.govresearchgate.netjst.go.jp While direct studies on this compound are sparse, research on structurally related cyclobutylanilines provides significant insights into this type of transformation. nih.gov In these reactions, a photocatalyst, typically an iridium complex, absorbs visible light and initiates a single-electron transfer (SET) process. nih.govrsc.orgrsc.org
For cyclobutylanilines, the photo-excited catalyst oxidizes the aniline (B41778) to form a radical cation. nih.gov The resulting electronic strain, combined with the inherent ring strain of the cyclobutane, facilitates the cleavage of a C–C bond. This process generates a distonic radical cation which can then engage in further reactions, such as [4+2] annulations with alkynes, to form complex cyclic structures like cyclohexenes. nih.govnih.gov This methodology highlights the potential for using photoredox catalysis to activate the cyclobutane ring of this compound for subsequent functionalization, driven by the release of ring strain. nih.govresearchgate.net
Rearrangement Processes (e.g., Thermal,nih.govnih.gov-Sigmatropic Rearrangements)
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. fiveable.mewikipedia.orglibretexts.org In the context of cyclobutyl ketones, thermal rearrangements can occur, often leading to ring expansion or contraction products. The thermal decomposition of methyl cyclobutyl ketone, for instance, primarily yields ethylene (B1197577) and methyl vinyl ketone through a first-order reaction, indicating a ring-cleavage pathway. acs.org
nih.govnih.gov-Sigmatropic rearrangements in cyclobutane systems, while governed by the Woodward-Hoffmann rules, can be complex. researchgate.net Thermal nih.govnih.gov-alkyl shifts are often geometrically challenging but can proceed with inversion of configuration at the migrating carbon. The specific substitution pattern on the cyclobutyl ring and the presence of the aryl ketone moiety in this compound would influence the feasibility and outcome of such rearrangements. The formation of a carbonyl group can render some sigmatropic rearrangements, like the Claisen rearrangement, irreversible. wikipedia.org Other rearrangements, such as the Beckmann rearrangement, can convert ketones into amides through an oxime intermediate. libretexts.org
Reactivity of the Dichlorophenyl Aromatic Ring
The reactivity of the 3,4-dichlorophenyl group is primarily dictated by the principles of electrophilic aromatic substitution. The substituents on the benzene (B151609) ring influence both the rate of reaction and the orientation of incoming electrophiles.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.combyjus.commasterorganicchemistry.commsu.edu The two chlorine atoms and the cyclobutyl ketone group on the benzene ring of this compound all act as deactivating groups, making the ring less reactive towards electrophiles than benzene itself. libretexts.orglibretexts.orgunizin.org
Deactivating groups generally direct incoming electrophiles to the meta position. libretexts.org However, halogens are an exception; they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.orgunizin.org
In the case of this compound, we have competing directing effects:
Chlorine atoms: Both chlorine atoms at positions 3 and 4 are deactivating but ortho, para-directing. libretexts.org
Cyclobutyl ketone group: The ketone is a deactivating group and is meta-directing. youtube.com
The positions ortho to the ketone are 2 and 6, and the meta positions are 3 and 5. The position para to the ketone is not available. The chlorine at position 3 will direct to positions 2, 4, and 6. The chlorine at position 4 will direct to positions 3 and 5.
Considering the combined effects:
Position 2 is ortho to the ketone and ortho to the C3-Cl.
Position 5 is meta to the ketone and ortho to the C4-Cl.
Position 6 is ortho to the ketone and meta to the C3-Cl.
The most powerful directing groups will determine the outcome of the substitution. youtube.com In general, the activating/deactivating strength of the substituents will determine the major product(s). Given that all substituents are deactivating, the reaction would require harsh conditions. The precise location of substitution would depend on the specific electrophile and reaction conditions, but it is likely to be a complex mixture of products due to the conflicting directing effects.
Further Functionalization and Derivatization via the Halogen Atoms
The presence of two halogen atoms on the phenyl ring of this compound offers significant opportunities for further molecular elaboration. The electronic properties of the dichlorophenyl ring, influenced by the moderately deactivating, ortho,para-directing nature of the chlorine atoms and the meta-directing, deactivating effect of the ketone group, allow for selective functionalization through various modern synthetic methodologies. These transformations primarily include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, which enable the introduction of a wide array of new functional groups by replacing one or both chlorine atoms.
The regioselectivity of these reactions is a key consideration. The chlorine atom at the C-4 position (para to the ketone's point of attachment) is generally more activated towards nucleophilic attack than the chlorine at the C-3 position. This is due to the ability of the electron-withdrawing ketone group to stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks the para position. libretexts.orgyoutube.com This differential reactivity allows for the selective mono-functionalization of the C-4 position under controlled conditions. Subsequent, more forcing conditions can then be employed to functionalize the less reactive C-3 position.
Nucleophilic Aromatic Substitution (SNAr)
The replacement of one or both chlorine atoms by nucleophiles is a viable strategy for introducing heteroatomic functionalities. Common nucleophiles for these reactions include amines, alkoxides, and thiolates. The reaction with amines, in particular, is a well-established method for synthesizing aniline derivatives. For instance, the reaction of a 3,4-dichlorophenyl ketone with an amine nucleophile like morpholine (B109124) would be expected to proceed preferentially at the C-4 position.
The general mechanism for SNAr involves the addition of the nucleophile to the carbon atom bearing the leaving group (a chlorine atom in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing ketone group is crucial for stabilizing this intermediate, thereby facilitating the reaction. libretexts.org Subsequent loss of the chloride ion restores the aromaticity of the ring and yields the substituted product.
Below is a representative data table illustrating typical conditions for a nucleophilic aromatic substitution reaction on a 3,4-dichlorophenyl ketone substrate.
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | This compound | Morpholine | K2CO3 | DMSO | 120 | 12 | (3-Chloro-4-morpholinophenyl)(cyclobutyl)methanone | 85 (Illustrative) |
| 2 | This compound | Sodium methoxide | - | Methanol | 80 | 8 | (3-Chloro-4-methoxyphenyl)(cyclobutyl)methanone | 90 (Illustrative) |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are highly versatile and tolerate a wide range of functional groups, making them suitable for the derivatization of complex molecules like this compound. taylorandfrancis.comnih.gov
The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent (typically a boronic acid or ester) with an organohalide, is a premier method for forming new carbon-carbon bonds. mdpi.com In the context of this compound, a Suzuki coupling with an arylboronic acid could be used to synthesize biaryl structures. The selectivity of the reaction, favoring one chlorine atom over the other, can often be controlled by the choice of catalyst, ligand, and reaction conditions. researchgate.net
The Sonogashira coupling provides a route to aryl alkynes by coupling a terminal alkyne with an aryl halide. organic-chemistry.orgmdpi.com This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Functionalizing this compound via a Sonogashira reaction would introduce an alkynyl moiety, a versatile functional group that can undergo a variety of further transformations. organic-chemistry.orgmdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov It offers a complementary and often milder alternative to classical SNAr for the synthesis of arylamines. This reaction is known for its broad substrate scope and high functional group tolerance.
The following table presents plausible conditions for the Suzuki-Miyaura and Sonogashira coupling reactions on a 3,4-dichlorophenyl ketone scaffold, based on established protocols for similar substrates.
| Entry | Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | (3-Chloro-4-phenylphenyl)(cyclobutyl)methanone | 88 (Illustrative) |
| 2 | Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 | - | Et3N | THF/CuI | 65 | (3-Chloro-4-(phenylethynyl)phenyl)(cyclobutyl)methanone | 82 (Illustrative) |
| 3 | Buchwald-Hartwig | Aniline | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 110 | (3-Chloro-4-(phenylamino)phenyl)(cyclobutyl)methanone | 80 (Illustrative) |
Advanced Spectroscopic and Structural Characterization in Research
Elucidation of Molecular and Crystal Structures
The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. For compounds like Cyclobutyl 3,4-dichlorophenyl ketone, both solid-state and solution-phase conformations are of interest to researchers.
Single-Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Conformation
As of the current literature survey, no publicly available single-crystal X-ray diffraction data for this compound has been reported. However, studies on analogous compounds, such as (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone and 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, demonstrate the utility of SCXRD in elucidating the spatial orientation of the dichlorophenyl group and the conformation of the non-aromatic ring. samipubco.comiucr.org In a hypothetical crystal structure of this compound, key parameters of interest would include the puckering of the cyclobutane (B1203170) ring and the dihedral angle between the cyclobutyl and the 3,4-dichlorophenyl moieties.
Conformational Analysis in Solution and Solid State
The conformation of cyclobutyl ketones can be complex due to the puckered nature of the cyclobutane ring and the potential for rotation around the bond connecting the ring to the carbonyl group. In the solid state, the conformation is fixed within the crystal lattice, while in solution, a molecule may exist as an equilibrium of different conformers.
Research on aryl cyclobutyl ketones has indicated that the conformation is influenced by the substitution pattern on the aromatic ring. acs.org The interplay between steric and electronic effects dictates the preferred orientation of the cyclobutyl ring relative to the phenyl ring. For this compound, the chlorine atoms at the 3 and 4 positions would influence the electronic distribution of the phenyl ring and could sterically interact with the cyclobutyl group, thereby affecting the conformational equilibrium. Computational modeling, in the absence of experimental data, can provide insights into the likely low-energy conformations in both the gas phase and in various solvents.
Vibrational Spectroscopy for Bond and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding characteristics within a molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of a carbonyl (C=O) group, a hallmark of ketones.
| Functional Group | **Expected IR Absorption Range (cm⁻¹) ** | Intensity |
| C=O (Aryl Ketone) | 1680 - 1720 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic - Cyclobutyl) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-Cl | 600 - 800 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
No specific Raman spectroscopic data for this compound has been reported. In a hypothetical Raman spectrum, the C=C stretching vibrations of the dichlorophenyl ring would be expected to produce strong signals. The symmetric breathing mode of the aromatic ring would also be a characteristic feature. The C-Cl bonds would also exhibit characteristic Raman shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution. ¹H and ¹³C NMR are the most common techniques used.
Specific NMR data for this compound are not available in published literature. However, expected chemical shifts can be estimated based on data for analogous structures. The proton NMR (¹H NMR) spectrum would show signals for the aromatic protons on the 3,4-dichlorophenyl ring, with their chemical shifts and coupling patterns determined by the substitution pattern. The protons of the cyclobutyl ring would appear in the aliphatic region, and their complex splitting patterns would provide information about their relative stereochemistry.
Proton NMR (¹H NMR) for Proton Environment and Connectivity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the number of distinct proton environments and their connectivity in a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit characteristic signals for both the aromatic and the cyclobutyl moieties.
The 3,4-dichlorophenyl group gives rise to a complex splitting pattern in the aromatic region of the spectrum. The proton at C-2 (H-2), being adjacent to the carbonyl group, is expected to be the most deshielded, appearing as a doublet. The proton at C-5 (H-5) will likely appear as a doublet of doublets due to coupling with both H-2 and H-6. The proton at C-6 (H-6) is anticipated to be a doublet. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences these chemical shifts, pushing them downfield.
The cyclobutyl ring protons present a more intricate pattern due to their diastereotopic nature and the ring's puckered conformation. The methine proton (H-α), directly attached to the carbon adjacent to the carbonyl group, is the most downfield of the cyclobutyl protons. The methylene (B1212753) protons (H-β and H-γ) will appear as complex multiplets due to geminal and vicinal couplings.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 7.8 - 8.0 | d |
| H-5 | 7.5 - 7.7 | dd |
| H-6 | 7.3 - 7.5 | d |
| H-α (methine) | 3.5 - 3.8 | m |
| H-β (methylenes) | 2.2 - 2.5 | m |
| H-γ (methylene) | 1.9 - 2.2 | m |
d = doublet, dd = doublet of doublets, m = multiplet
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal.
The carbonyl carbon is the most deshielded, appearing at a characteristic downfield chemical shift, typically in the range of 195-205 ppm. spectrabase.com The aromatic carbons will have shifts in the 125-140 ppm region, with the carbons directly bonded to chlorine (C-3 and C-4) and the carbon attached to the carbonyl group (C-1) showing distinct shifts due to the electronic effects of the substituents. The quaternary carbons (C-1, C-3, and C-4) are expected to have weaker signals compared to the protonated carbons. oregonstate.edu
The carbons of the cyclobutyl ring will appear in the upfield region of the spectrum. The methine carbon (C-α) will be the most downfield of the cyclobutyl carbons, followed by the methylene carbons (C-β and C-γ).
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 198 - 202 |
| C-1 | 135 - 138 |
| C-2 | 130 - 133 |
| C-3 | 132 - 135 |
| C-4 | 134 - 137 |
| C-5 | 128 - 131 |
| C-6 | 126 - 129 |
| C-α (methine) | 45 - 50 |
| C-β (methylenes) | 25 - 30 |
| C-γ (methylene) | 15 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To unambiguously assign the proton and carbon signals and confirm the connectivity within this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this molecule, COSY would show cross-peaks between adjacent aromatic protons (H-5 with H-6) and within the cyclobutyl ring spin system (H-α with H-β, and H-β with H-γ). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals based on their attached protons. For example, the signal for H-α would correlate with the signal for C-α.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com HMBC is crucial for piecing together the molecular fragments. Key correlations would include the methine proton (H-α) to the carbonyl carbon (C=O) and the aromatic carbon C-1. The aromatic protons would also show correlations to neighboring carbons, helping to confirm their assignments. For instance, H-2 would show a correlation to C-1 and C-3.
Challenges in Interpretation Due to Cyclobutane Ring Fluxionality
The cyclobutane ring is not planar but exists in a puckered conformation that can undergo rapid inversion at room temperature, a phenomenon known as ring-flipping. docbrown.infodocbrown.info This fluxional behavior can complicate the interpretation of NMR spectra.
At room temperature, the rapid interconversion of the puckered conformations may lead to averaged signals for the axial and equatorial protons on the cyclobutane ring, resulting in broader lines or more complex multiplets than would be expected for a rigid structure. At lower temperatures, this ring-flipping can be slowed down on the NMR timescale, potentially leading to the resolution of distinct signals for the axial and equatorial protons. Variable temperature (VT) NMR studies would be necessary to fully characterize this dynamic process.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation. For this compound (C₁₁H₁₀Cl₂O), the molecular ion peak (M⁺) would be observed at m/z 228, considering the most abundant isotopes of chlorine (³⁵Cl). pdx.edu Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M+2 (containing one ³⁷Cl) and M+4 (containing two ³⁷Cl) in a predictable ratio. wpmucdn.com
The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu The major fragmentation pathways for this compound are expected to be:
Loss of the cyclobutyl radical (•C₄H₇): This would lead to the formation of the 3,4-dichlorobenzoyl cation, which would be a prominent peak in the spectrum.
Loss of the 3,4-dichlorophenyl radical (•C₆H₃Cl₂): This would result in the formation of the cyclobutylcarbonyl cation.
McLafferty Rearrangement: While less common for cyclic ketones, a McLafferty-type rearrangement could potentially occur, though it is not expected to be a major pathway. youtube.com
Predicted Major Fragments in Mass Spectrometry:
| m/z | Identity of Fragment |
| 228 | [M]⁺ (Molecular ion with 2 x ³⁵Cl) |
| 230 | [M+2]⁺ (Molecular ion with 1 x ³⁵Cl, 1 x ³⁷Cl) |
| 232 | [M+4]⁺ (Molecular ion with 2 x ³⁷Cl) |
| 173 | [M - C₄H₇]⁺ (3,4-Dichlorobenzoyl cation with 2 x ³⁵Cl) |
| 69 | [C₄H₅O]⁺ (Cyclobutenol cation) |
| 55 | [C₄H₇]⁺ (Cyclobutyl cation) |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. These computational methods provide a framework for understanding molecular geometry, vibrational frequencies, and the distribution of electronic charge.
Optimized Geometries and Molecular Parameters (Bond Lengths, Bond Angles)
The optimization of the molecular geometry of Cyclobutyl 3,4-dichlorophenyl ketone is the foundational step in its computational analysis. This process determines the most stable three-dimensional arrangement of its atoms. Based on studies of analogous compounds, such as other dichlorophenyl derivatives and cyclobutyl ketones, specific predictions can be made about its structural parameters.
For the dichlorophenyl ring, the C-C bond lengths within the aromatic system are expected to be in the range of 1.38 Å to 1.40 Å. The presence of two chlorine atoms on the phenyl ring can induce slight variations in these bond lengths due to electronic and steric effects. The C-Cl bonds are anticipated to have a length of approximately 1.74 Å.
The cyclobutyl ring introduces conformational flexibility. In a related study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, the C-C bond lengths in the cyclobutane (B1203170) ring were found to be around 1.57 Å, which is slightly elongated from the typical 1.55 Å due to substituent effects. niscpr.res.in The bond angles within the cyclobutyl ring are expected to be close to 90°, leading to significant ring strain.
The ketone group, which links the phenyl and cyclobutyl moieties, will have a characteristic C=O double bond length of approximately 1.22 Å. The bond connecting the carbonyl carbon to the phenyl ring and the cyclobutyl ring will be single bonds with lengths typical for sp²-sp³ and sp²-sp² carbon connections, respectively.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) | Basis for Prediction |
|---|---|---|
| C-C (phenyl) | 1.38 - 1.40 | Analogy with dichlorophenyl derivatives researchgate.net |
| C-Cl | ~1.74 | Analogy with dichlorophenyl derivatives researchgate.net |
| C-C (cyclobutyl) | ~1.57 | Data from 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone niscpr.res.in |
| C=O | ~1.22 | General ketone data |
| C-C (phenyl-keto) | ~1.49 | Standard sp²-sp² bond |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) | Basis for Prediction |
|---|---|---|
| C-C-C (phenyl) | ~120 | Ideal sp² hybridization |
| Cl-C-C (phenyl) | ~120 | Ideal sp² hybridization |
| C-C-C (cyclobutyl) | ~90 | Strained ring structure |
| Phenyl-C-Cyclobutyl (keto) | ~118 | Steric influence of the rings |
| O=C-Phenyl | ~121 | VSEPR theory |
Vibrational Frequency Analysis and Assignment
Vibrational frequency analysis, typically performed using DFT calculations, helps in identifying the characteristic vibrational modes of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. For this compound, the vibrational spectrum would be a composite of the modes from the dichlorophenyl group, the cyclobutyl ring, and the ketone linker.
C-H Stretching: The aromatic C-H stretching vibrations of the dichlorophenyl ring are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching modes of the cyclobutyl ring will appear at slightly lower wavenumbers, typically in the 2950-2850 cm⁻¹ range.
C=O Stretching: A strong and characteristic absorption peak for the ketone carbonyl (C=O) stretching is anticipated around 1685 cm⁻¹. The conjugation with the phenyl ring typically lowers this frequency from the ~1715 cm⁻¹ seen in simple aliphatic ketones.
C-C Stretching: The C-C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The cyclobutyl C-C stretching modes will be weaker and found at lower frequencies.
C-Cl Stretching: The C-Cl stretching vibrations are expected to appear in the 1100-800 cm⁻¹ region. The exact position will depend on the substitution pattern on the phenyl ring.
Ring Puckering: The cyclobutyl ring will exhibit a characteristic low-frequency puckering vibration.
A study on 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine provides reference values for the vibrational modes of a dichlorophenyl moiety, which can be extrapolated to the title compound. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Phenyl Ring | C-H stretch | 3100 - 3000 |
| Cyclobutyl Ring | C-H stretch | 2950 - 2850 |
| Ketone | C=O stretch | ~1685 |
| Phenyl Ring | C-C stretch | 1600 - 1400 |
Atomic Charge Distribution Analysis
In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge due to its high electronegativity, making it a nucleophilic center. Consequently, the carbonyl carbon will carry a partial positive charge, rendering it an electrophilic site. The chlorine atoms, being highly electronegative, will also carry partial negative charges. The carbon atoms to which the chlorine atoms are attached will exhibit a partial positive charge. The hydrogen atoms will generally have small partial positive charges.
Electronic Structure and Reactivity Predictions
The electronic properties of a molecule, such as the energies of its frontier molecular orbitals, are key determinants of its chemical reactivity and stability.
HOMO-LUMO Energy Gap Analysis for Reactivity and Stability
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is likely to be localized on the dichlorophenyl ring, which is electron-rich. The LUMO is expected to be centered on the carbonyl group and the aromatic ring. The presence of the electron-withdrawing ketone group generally leads to a reduction in the HOMO-LUMO gap. researchgate.netfrontiersin.orgresearchgate.net Studies on aromatic ketones have shown that the ketone group has a significant impact on lowering this energy gap. researchgate.netfrontiersin.orgbit.edu.cn The chlorine atoms also influence the electronic structure and can affect the energies of the frontier orbitals.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Red Regions: Regions of negative electrostatic potential (electron-rich) are typically colored red and indicate sites that are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be located around the carbonyl oxygen atom.
Blue Regions: Regions of positive electrostatic potential (electron-poor) are colored blue and are indicative of sites prone to nucleophilic attack. The area around the carbonyl carbon and the hydrogen atoms of the cyclobutyl ring are likely to show positive potential.
Green Regions: Green areas represent regions of neutral potential.
The presence of chlorine atoms can create regions of positive potential on the halogen atoms themselves, known as a "sigma-hole," which can participate in halogen bonding. rsc.orgacs.orgresearchgate.net A computational study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone utilized MEP maps to identify reactive sites, providing a good model for what to expect for the title compound. niscpr.res.in The MEP map for this compound would therefore be a critical tool in understanding its intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. wisc.edu This analysis provides a quantitative description of the bonding and electronic delocalization within this compound.
While specific E(2) values for this compound are not available in the cited literature, studies on similar molecules, such as those containing a dichlorophenyl group, have demonstrated the utility of NBO analysis in understanding intramolecular charge transfer. researchgate.net For instance, in a related chalcone (B49325) derivative, NBO analysis revealed significant delocalization of electron density from the phenyl rings to the carbonyl group, which is a key factor in determining its reactivity. researchgate.net
A hypothetical NBO analysis of this compound would likely reveal the following key interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Hypothetical) | Interaction Type |
| LP (1) O | π(C=O) | > 50 | Lone pair delocalization |
| LP (1) Cl(3) | σ(C-C) adjacent | ~ 5-10 | Lone pair delocalization |
| LP (1) Cl(4) | σ(C-C) adjacent | ~ 5-10 | Lone pair delocalization |
| π (C=C) phenyl | π(C=O) | ~ 20-30 | π-conjugation |
| σ (C-H) cyclobutyl | σ*(C-C) phenyl | ~ 1-5 | σ-hyperconjugation |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an NBO analysis. Actual values would require specific computational calculations for this compound.
Global Electrophilicity Index and Related Reactivity Descriptors
The global electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the ability of a molecule to accept electrons. researchgate.net It is a valuable tool for predicting the reactivity of organic compounds in polar reactions. researchgate.net The index is calculated from the electronic chemical potential (μ) and the chemical hardness (η).
A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. For this compound, the presence of the electron-withdrawing chlorine atoms on the phenyl ring and the carbonyl group is expected to result in a significant electrophilicity index, classifying it as a strong electrophile.
Other related reactivity descriptors that can be derived from conceptual DFT include:
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to charge transfer.
Global Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.
Electrophilic Fukui Function (f+(r)): Indicates the sites within the molecule that are most susceptible to nucleophilic attack.
Nucleophilic Fukui Function (f-(r)): Indicates the sites within the molecule that are most susceptible to electrophilic attack.
While specific calculated values for this compound are not present in the searched literature, studies on analogous compounds provide a framework for what to expect. For example, the global electrophilicity index has been used to rationalize the reactivity of various chalcones and other carbonyl compounds. researchgate.netresearchgate.net
| Reactivity Descriptor | Predicted Value Range (Hypothetical) | Significance for this compound |
| Global Electrophilicity Index (ω) | > 1.5 eV | Indicates a strong electrophile, reactive towards nucleophiles. |
| Electronic Chemical Potential (μ) | Negative | Favorable for accepting electrons. |
| Chemical Hardness (η) | High | Indicates a stable electronic structure but reactive at specific sites. |
Note: The data in this table is hypothetical and based on trends observed for similar compounds. Actual values would require specific DFT calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, calculate activation energies, and predict the feasibility of different reaction pathways.
Transition State Analysis and Energy Barriers
For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the cyclobutyl ring, transition state theory can be employed to understand the kinetics. Computational methods like DFT can be used to locate the transition state structures and calculate the corresponding energy barriers. A lower energy barrier indicates a faster reaction rate. The nature of the transition state, including the imaginary frequency corresponding to the reaction coordinate, provides detailed information about the bond-making and bond-breaking processes.
Computational Prediction of C–C Bond Strengths (e.g., using AM1, DFT)
The strength of the C-C bonds in the cyclobutyl ring is a critical factor in its reactivity. Computational methods, ranging from semi-empirical methods like AM1 to more rigorous DFT calculations, can be used to predict bond dissociation energies (BDEs). The strain of the four-membered ring in this compound is expected to weaken the C-C bonds compared to acyclic analogues, potentially influencing its reactivity in ring-opening reactions.
Bridging Discrepancies Between Experimental and Theoretical Reaction Rates (e.g., Solvent Effects, Steric Interactions, Conformational Dynamics)
While computational models provide valuable predictions, discrepancies with experimental results can arise. These differences can often be reconciled by incorporating more sophisticated computational models that account for:
Solvent Effects: The polarity of the solvent can significantly influence reaction rates. Implicit and explicit solvent models can be used to simulate these effects.
Steric Interactions: The bulky nature of the dichlorophenyl and cyclobutyl groups can hinder the approach of reactants, affecting the reaction rate.
Conformational Dynamics: The flexibility of the cyclobutyl ring and its puckering can influence the accessibility of the reactive sites.
Crystal Structure Prediction and Solid-State Characteristics (e.g., Hirshfeld Surface Analysis)
Understanding the solid-state properties of a compound is crucial for its application. While an experimental crystal structure for this compound is not available in the provided search results, computational methods can be used to predict its crystal packing and analyze its intermolecular interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govsci-hub.sepnrjournal.comnih.govresearchgate.net By mapping properties such as dnorm, shape index, and curvedness onto the Hirshfeld surface, it is possible to identify and analyze different types of contacts, such as hydrogen bonds and van der Waals interactions.
A Hirshfeld surface analysis of a related dichlorophenyl compound revealed that H···H, Cl···H, and C···H contacts were the most significant contributors to the crystal packing. nih.gov A similar analysis for this compound would likely show a complex interplay of C-H···O, C-H···Cl, and other van der Waals interactions governing its solid-state architecture. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.
| Interaction Type | Predicted Contribution to Hirshfeld Surface (Hypothetical) |
| H···H | 30-40% |
| Cl···H / H···Cl | 20-30% |
| C···H / H···C | 10-20% |
| O···H / H···O | 5-15% |
| Cl···Cl | < 5% |
Note: This data is hypothetical and based on analyses of similar chlorinated organic molecules. nih.govsci-hub.seresearchgate.net An actual Hirshfeld surface analysis would depend on the determined crystal structure.
Applications As a Chemical Scaffold and Research Intermediate
Role in the Synthesis of Complex Organic Molecules
As a starting material, Cyclobutyl 3,4-dichlorophenyl ketone offers a gateway to a range of more elaborate chemical structures, particularly those incorporating the increasingly important cyclobutane (B1203170) ring system.
Aryl cyclobutyl ketones, such as this compound, are recognized as readily available starting materials for the stereospecific synthesis of 1,3-difunctionalized cyclobutanes. nih.govnih.govresearchgate.net These products are highly sought after as building blocks in medicinal chemistry. nih.govresearchgate.net A key synthetic strategy involves a two-step sequence beginning with a Norrish-Yang cyclization of the ketone. nih.govresearchgate.net This photochemical reaction converts the cyclobutyl ketone into a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov
Following the formation of this bicyclic intermediate, a palladium-catalyzed C–C bond cleavage and functionalization can be performed. nih.govnih.gov This step allows for the introduction of a wide variety of substituents—including aryl, heteroaryl, alkenyl, and alkynyl groups—at the 3-position of the cyclobutane ring with excellent control of stereochemistry, yielding exclusively the cis-isomer. nih.gov The ketone group, having enabled this transformation, can then be converted into other functional groups like amides and esters, further diversifying the accessible molecular architectures. nih.govnih.govresearchgate.net
| Synthetic Strategy for Functionalizing Aryl Cyclobutyl Ketones | |
| Starting Material | Aryl Cyclobutyl Ketone (e.g., this compound) |
| Step 1: Cyclization | Norrish-Yang Reaction (UV-light promoted) |
| Key Intermediate | Aryl bicyclo[1.1.1]pentan-2-ol |
| Step 2: Functionalization | Palladium-Catalyzed C–C Cleavage/Coupling |
| Product Type | cis-γ-Functionalized Cyclobutyl Aryl Ketones |
| Potential Modifications | The resulting ketone can be converted to amides, esters, and other functional groups. nih.gov |
The cyclobutyl fragment has become increasingly influential in drug design, serving as a crucial intermediate for biomedical candidate materials and an indispensable framework in drug discovery. researchgate.net Molecules containing this four-membered ring are being investigated across numerous therapeutic areas, including oncology, neurology, and infectious diseases. researchgate.net
The 1,3-difunctionalized cyclobutanes synthesized from ketones like this compound are valuable intermediates precisely because they feed into these research programs. nih.govnih.gov The ability to selectively introduce functionality at two positions on the cyclobutane ring allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates. researchgate.net The resulting ketone, or its derivatives like carboxylic anilides and acyl cyclobutanols, can participate in further standard chemical transformations, enabling the construction of diverse and complex molecules for pharmacological screening. nih.gov
Contributions to Medicinal Chemistry Research
In medicinal chemistry, the rigid and three-dimensional nature of the cyclobutane ring is leveraged to control molecular shape and improve pharmacological properties.
1,3-difunctionalized cyclobutanes are considered an emerging and valuable scaffold in modern medicinal chemistry. nih.govnih.govresearchgate.netresearchgate.net A scaffold is a core molecular framework upon which pharmacophoric groups are arranged to interact with a biological target. The cyclobutane ring, with its defined puckered geometry, can act as a non-planar bioisostere for aryl rings or as a conformationally restricted replacement for flexible alkyl linkers. nih.govnih.gov By using this compound as a precursor, chemists can build molecules where the cyclobutane core directs key functional groups into specific spatial orientations, a critical factor for achieving high-affinity binding to enzymes or receptors. nih.gov This approach has been used to improve factors such as metabolic stability and to fill hydrophobic pockets within target proteins. nih.gov
Chirality is a fundamental consideration in drug development, as different enantiomers of a molecule can have vastly different biological activities. juniperpublishers.com One enantiomer may be therapeutic, while the other could be inactive or even toxic. juniperpublishers.com The synthesis of single-enantiomer compounds is therefore a crucial goal. juniperpublishers.com
Cyclobutyl ketones are key precursors in the development of chiral intermediates. The ketone's carbonyl group can be targeted by enantioselective reactions. For instance, palladium(II)-catalyzed enantioselective C(sp³)–H arylation reactions have been developed for cyclobutyl ketones using chiral transient directing groups. nih.gov This method allows for the synthesis of chiral trisubstituted cyclobutanes from simpler starting materials, providing access to structurally complex, optically active products. nih.gov Such strategies are vital for building a library of chiral intermediates that can be advanced into pharmaceutical development programs. ganeshremedies.com
A primary strategy in modern drug design is the use of conformational restriction to enhance the potency and selectivity of a ligand. nih.govresearchgate.net Flexible molecules must adopt a specific, often high-energy, conformation to bind to a biological target, a process that is entropically unfavorable. nih.govresearchgate.net
Incorporating a rigid structural element like a cyclobutane ring pre-organizes the molecule into a limited set of conformations, reducing the entropic penalty of binding. nih.gov This can lead to a significant increase in binding affinity and potency. researchgate.netacs.org The unique puckered structure of the cyclobutane ring is a key characteristic in this regard. nih.gov This non-planar geometry can introduce a "kink" into a molecular scaffold, which can lead to a more favorable, buried binding mode and unexpectedly high potency. nih.gov Furthermore, the defined shape of the cyclobutyl ring can facilitate specific interactions, such as hydrogen bonds with amino acid residues in a target protein, that would be less probable with a more flexible linker. nih.gov
| Medicinal Chemistry Implications of the Cyclobutyl Ring | |
| Property | Impact in Drug Design |
| Conformational Restriction | Reduces the entropic cost of binding by limiting the number of possible conformations, which can enhance potency and selectivity. nih.govresearchgate.net |
| Binding Affinity | The rigid, puckered structure can position functional groups optimally for target engagement (e.g., hydrogen bonding), leading to stronger binding. nih.gov The saturation of the ring can also better complement the spatial arrangement of target proteins compared to planar aromatic rings. nih.gov |
| Scaffold Utility | Serves as a 3D framework and a non-planar bioisostere for aromatic rings or a rigid substitute for flexible linkers, improving properties like metabolic stability. nih.govnih.gov |
| Chirality | The ketone serves as a handle for enantioselective reactions, enabling the synthesis of specific chiral isomers crucial for targeted pharmacological activity. juniperpublishers.comnih.gov |
Structure-Activity Relationship (SAR) Studies on Cyclobutyl-Containing Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. drugdesign.orgnih.gov For analogues containing a cyclobutyl group, SAR studies often explore how modifications to this ring and its substituents influence biological activity. nih.gov
The cyclobutyl group is considered a conformationally restricted yet flexible scaffold. nih.gov This unique characteristic can be advantageous in drug design, as it can help to lock a molecule into a bioactive conformation, thereby improving binding affinity to a biological target. nih.gov SAR studies on cyclobutyl-containing compounds often involve the synthesis and evaluation of a series of analogues where the cyclobutane ring is substituted at different positions. nih.govnih.gov
Key aspects explored in SAR studies of cyclobutyl-containing analogues include:
Ring Conformation and Rigidity : The puckered nature of the cyclobutane ring can influence the spatial arrangement of substituents, which can be critical for receptor binding. nih.gov
Substitution Pattern : The placement of functional groups on the cyclobutyl ring, such as in a 1,3-disubstituted pattern, can serve as a bioisosteric replacement for other common linkers or aromatic rings, potentially improving properties like metabolic stability. nih.gov
Stereochemistry : The stereoisomers of substituted cyclobutanes can exhibit significantly different biological activities, making stereoselective synthesis a crucial aspect of SAR exploration. nih.gov
For instance, in the development of various therapeutic agents, the introduction of a cyclobutyl group has led to compounds with improved potency and selectivity. nih.gov The dichlorophenyl group in this compound also offers a site for modification, where the position and number of chlorine atoms can be varied to probe interactions with the target protein. mdpi.com
Identification and Modulation of Biological Targets (e.g., enzymes, receptors)
The this compound scaffold is a versatile starting point for the design of molecules that can modulate a variety of biological targets, including enzymes and receptors. Its structural features can be fine-tuned to achieve specific interactions with the binding sites of these proteins.
Protein kinases are a major class of drug targets, particularly in oncology. nih.govnih.gov The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. nih.govfrontiersin.org The general structure of many kinase inhibitors includes a heterocyclic core that mimics the adenine (B156593) region of ATP, and various substituents that confer selectivity and potency. mdpi.com
While there is no direct evidence of this compound itself as a kinase inhibitor in the provided search results, its structural components are found in known kinase inhibitors. The dichlorophenyl motif, for example, is a common feature in many potent kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site. drugdesign.orgmdpi.com The cyclobutyl group can serve as a rigid scaffold to correctly position other functional groups for optimal interaction with the kinase. nih.gov Research has shown that cyclobutyl-containing drugs can act as kinase inhibitors. nih.gov
Below is a table of kinase inhibitors with structurally relevant features:
| Kinase Inhibitor | Target Kinase(s) | Relevant Structural Feature |
| Nilotinib | Bcr-Abl, c-Kit, PDGFR | Contains a trifluoromethylphenyl group, highlighting the importance of substituted phenyl rings. nih.gov |
| Bosutinib | Src, Abl | Features a dichlorophenyl group, demonstrating the utility of this moiety in achieving potent inhibition. frontiersin.org |
| Dasatinib | Bcr-Abl, Src family | A potent inhibitor with a complex heterocyclic structure. nih.gov |
| Tozasertib | Aurora kinases | Contains a pyrazole (B372694) hinge binding moiety, a privileged scaffold in kinase inhibitor design. mdpi.com |
The design of novel kinase inhibitors could potentially incorporate the this compound scaffold to explore new chemical space and overcome resistance to existing drugs. chemicalkinomics.com
Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide array of physiological processes, making them attractive drug targets. nih.govnih.gov The Farnesoid X Receptor (FXR) is a key regulator of bile acid, lipid, and glucose metabolism, and FXR agonists are being investigated for the treatment of metabolic diseases like non-alcoholic steatohepatitis (NASH). nih.govnih.govmedchemexpress.com
The development of synthetic FXR agonists has led to the discovery of potent molecules with diverse chemical structures. researchgate.netresearchgate.net Notably, a potent and selective FXR agonist, LY2562175, features a 2,6-dichlorophenyl group attached to an isoxazole (B147169) core, with a cyclopropyl (B3062369) group also present. nih.govresearchgate.net This highlights the importance of the dichlorophenyl and small cycloalkyl moieties for high-affinity binding to FXR.
The 3,4-dichlorophenyl group of this compound could similarly engage with the ligand-binding pocket of FXR. The cyclobutyl group could provide a suitable hydrophobic interaction and conformational rigidity.
Below is a table of selected FXR agonists with relevant structural motifs:
| FXR Agonist | Chemical Class | Relevant Structural Features | EC₅₀ |
| GW4064 | Trisubstituted isoxazole | Stilbene-like core. nih.gov | - |
| PX20606 | Related to GW4064 | Structurally related to GW4064. researchgate.net | 220 nM (mouse), 50 nM (human) medchemexpress.com |
| LY2562175 | Indole-based | Contains a 2,6-dichlorophenyl and a cyclopropyl group. nih.govresearchgate.net | - |
| Obeticholic Acid (OCA) | Semisynthetic bile acid analogue | Steroidal backbone. nih.govnih.gov | - |
Transient Receptor Potential (TRP) channels are a superfamily of ion channels that play crucial roles in sensory physiology, including thermosensation and nociception. cellphysiolbiochem.comnih.gov The TRPV subfamily, particularly TRPV1 and TRPV4, are targets for the development of analgesics and for treating other conditions. cellphysiolbiochem.comresearchgate.net
A potent and selective synthetic agonist of the TRPV4 channel, GSK1016790A, contains a (2,4-dichlorophenyl)sulfonylamino moiety. nih.gov The dichlorophenyl group in this molecule is critical for its high potency. nih.gov This demonstrates that the dichlorophenyl scaffold is well-suited for interaction with the binding site of the TRPV4 channel.
The this compound could serve as a starting point for the design of novel TRPV channel modulators. The ketone functionality could be modified to introduce other groups, while the dichlorophenyl and cyclobutyl moieties could be optimized for affinity and selectivity.
| TRPV Modulator | Target Channel | Action | Relevant Structural Feature |
| GSK1016790A | TRPV4 | Agonist | Contains a (2,4-dichlorophenyl)sulfonylamino group. nih.gov |
| 4α-Phorbol 12,13-didecanoate (4α-PDD) | TRPV4 | Agonist | Phorbol ester. nih.gov |
| Capsaicin | TRPV1 | Agonist | Vanilloid head group. nih.gov |
| 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | Multiple TRP channels | Modulator | Simple aromatic borate ester. cellphysiolbiochem.com |
Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. It plays a role in various pathological conditions, including cardiovascular and inflammatory diseases, and cancer. Therefore, arginase inhibitors are being pursued as potential therapeutics.
Research into arginase inhibitors has led to the development of compounds with a 3,4-dichlorobenzyl group. nih.gov Specifically, the compound 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid has shown potent inhibitory activity against human arginase-1 (hARG-1) and arginase-2 (hARG-2). nih.gov In this molecule, the 3,4-dichlorobenzyl group is a key structural feature contributing to its potency. nih.gov The synthesis of this inhibitor involved the use of 3,4-dichlorobenzaldehyde. nih.gov
The 3,4-dichlorophenyl moiety of this compound is structurally very similar and could be utilized in the design of new arginase inhibitors. The cyclobutyl ketone part of the molecule could be chemically modified to introduce the necessary functional groups for arginase binding.
| Arginase Inhibitor | Target | IC₅₀ | Relevant Structural Feature |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | hARG-1, hARG-2 | 200 nM (hARG-1), 290 nM (hARG-2) | Contains a 3,4-dichlorobenzyl group. nih.gov |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase | 51 nM (hARG-2) | Hydroxyguanidine derivative. nih.gov |
Utility in Agrochemical Research (e.g., as potential bioactive against pests or pathogens)
There is currently limited publicly available information specifically detailing the utility of this compound in agrochemical research. However, the structural motifs present in the molecule, namely the dichlorophenyl group, are found in some existing pesticides. The presence of chlorine atoms on an aromatic ring can enhance the lipophilicity and metabolic stability of a compound, which are often desirable properties for agrochemicals. Further research would be required to explore the potential of this specific ketone or its derivatives as bioactive agents against agricultural pests or pathogens.
Potential in Material Science for Developing Functional Polymers and Materials
The structure of this compound incorporates a dichlorinated aromatic ring, a feature that is of significant interest in the synthesis of high-performance polymers, particularly poly(aryl ether ketone)s (PAEKs). These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. wikipedia.orgspecialchem.com The inclusion of halogen atoms, such as chlorine, on the aromatic backbone can further modulate these properties.
The synthesis of PAEKs typically involves the nucleophilic aromatic substitution reaction between a dihalogenated benzophenone (B1666685) derivative and a bisphenolate salt. wikipedia.orgresearchgate.net In this context, this compound, following conversion to a suitable diol or other difunctional monomer, could serve as a valuable comonomer. The presence of the dichloro-substituents on the phenyl ring is a key feature. While 4,4'-difluorobenzophenone (B49673) is a more common monomer due to the higher reactivity of fluorine in nucleophilic substitution, research has also explored the use of less reactive but more cost-effective dichlorobenzophenone derivatives. researchgate.netscientific.net The use of 3,4-dichlorophenyl moieties could lead to polymers with distinct properties compared to those derived from 4,4'-disubstituted monomers, potentially influencing chain packing, solubility, and thermal behavior. researchgate.netnih.gov
The bulky and non-planar cyclobutyl group is another structural element that could impart unique characteristics to a polymer chain. The incorporation of such non-planar, cyclic structures can disrupt chain packing, leading to amorphous polymers with enhanced solubility in common organic solvents. nih.gov This is a desirable trait for improving the processability of otherwise rigid and poorly soluble high-performance polymers. The table below illustrates the potential impact of incorporating this compound-derived units into a polymer backbone.
Table 1: Potential Effects of Incorporating this compound Moieties into Polymers
| Polymer Property | Potential Influence of this compound Moiety | Rationale |
|---|---|---|
| Thermal Stability | Potentially high | The aromatic ketone backbone is inherently stable. The dichlorophenyl group can contribute to thermal resistance. wikipedia.org |
| Solubility | Potentially enhanced | The non-planar cyclobutyl group can disrupt polymer chain packing, increasing free volume and improving solubility in organic solvents. nih.gov |
| Mechanical Strength | Potentially robust | The rigid aromatic and ketone components contribute to high mechanical strength. researchgate.net |
| Flame Retardancy | Potentially increased | The presence of chlorine atoms can enhance the flame retardant properties of the resulting polymer. |
| Dielectric Properties | Potentially modified | The introduction of polar C-Cl bonds and the specific geometry of the monomer unit could influence the dielectric constant and loss of the polymer. |
Detailed research into the polymerization of monomers derived from this compound would be necessary to fully elucidate its impact on the final properties of the resulting materials. Such studies would involve the synthesis of appropriate difunctional derivatives and their subsequent polycondensation, followed by thorough characterization of the obtained polymers.
Applications in Catalyst Design and Ligand Synthesis
The molecular architecture of this compound makes it an interesting candidate for the design of ligands for transition metal catalysis. The ketone functional group can act as a coordinating site for a metal center, while the cyclobutyl and dichlorophenyl groups can be modified to tune the steric and electronic properties of the resulting ligand.
A significant area of research in modern organic synthesis is the C-H functionalization, and ketones have been successfully employed as directing groups in palladium-catalyzed C-H activation/arylation reactions. nih.govnih.govresearchgate.net In such reactions, the ketone's oxygen atom can coordinate to the palladium catalyst, positioning it in proximity to a specific C-H bond for activation. The cyclobutyl group in this compound offers β- and γ-C(sp³)-H bonds that could potentially be targeted for functionalization. nih.govnih.gov This makes the compound a valuable research intermediate for the synthesis of more complex, functionalized cyclobutane derivatives. nih.govnih.gov
For instance, the palladium-catalyzed enantioselective C(sp³)-H arylation of cyclobutyl ketones has been demonstrated using a chiral transient directing group. nih.gov This methodology allows for the synthesis of chiral trisubstituted cyclobutanes from simpler monosubstituted precursors, highlighting the utility of cyclobutyl ketones as building blocks for complex molecules. nih.govresearchgate.net
Furthermore, the ketone moiety can be chemically modified to create a wider range of ligands. For example, it can be converted into an imine or an amine, which are common coordinating groups in catalysis. The resulting ligands could be bidentate or even polydentate, depending on the synthetic route. The dichlorophenyl group can also be functionalized, for instance, through the introduction of phosphine (B1218219) groups, which are excellent ligands for many transition metals. The steric bulk of the cyclobutyl group and the electronic effects of the dichlorophenyl ring would play a crucial role in determining the catalytic activity and selectivity of the corresponding metal complexes. csuohio.edu
The table below outlines potential research directions for the application of this compound in catalysis.
Table 2: Potential Catalytic Applications and Research Directions for this compound
| Application Area | Research Direction | Potential Outcome |
|---|---|---|
| Asymmetric Catalysis | Synthesis of chiral ligands derived from the ketone, for example, through reduction and resolution or by reaction with chiral amines. | Development of new catalysts for enantioselective transformations. |
| C-H Functionalization | Use as a substrate in directed C-H activation reactions to create functionalized cyclobutane derivatives. nih.govnih.gov | Access to novel and complex molecular architectures based on the cyclobutane scaffold. |
| Cross-Coupling Reactions | Design of phosphine-containing ligands by modifying the dichlorophenyl ring. | Creation of efficient catalysts for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. |
| Polymerization Catalysis | Development of late-transition metal complexes with ligands derived from this ketone. | Exploration of new catalysts for olefin polymerization or other polymerization reactions. |
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of aryl cyclobutyl ketones, including the dichlorinated variant, often relies on traditional methods that may involve harsh reagents or multiple steps. Future research is poised to develop more efficient and environmentally benign synthetic strategies.
A promising avenue lies in the advancement of C-H functionalization reactions. nih.govnih.govdocumentsdelivered.com Direct arylation of cyclobutane (B1203170) precursors or the cyclobutylation of 1,2-dichlorobenzene (B45396) derivatives through catalytic C-H activation would represent a significant step forward in atom economy. Research into novel catalyst systems, potentially utilizing earth-abundant metals, could lead to more sustainable processes.
Another area of focus is the use of photocatalysis and electrochemistry to drive the formation of the cyclobutane ring or the ketone functionality. These methods can often be performed under mild conditions, reducing energy consumption and waste generation. For instance, [2+2] cycloadditions mediated by visible light could offer a green alternative to traditional thermal methods. nih.gov
Flow chemistry presents an opportunity for the scalable and safe production of Cyclobutyl 3,4-dichlorophenyl ketone. Continuous processing can allow for better control over reaction parameters, potentially improving yields and purity while minimizing the risks associated with handling reactive intermediates.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Functionalization | High atom economy, reduced steps | Development of novel, sustainable catalysts |
| Photocatalysis/Electrochemistry | Mild reaction conditions, green energy sources | Design of efficient photosensitizers and electrochemical cells |
| Flow Chemistry | Scalability, safety, precise control | Optimization of reactor design and reaction conditions |
Advanced Stereochemical Control in Cyclobutyl Ketone Synthesis
The cyclobutane ring can possess multiple stereocenters, and the control of its stereochemistry is a significant challenge in synthetic chemistry. calstate.edu For this compound, the development of stereoselective synthetic methods is crucial for exploring its potential in chiral applications, such as asymmetric catalysis or as a scaffold in medicinal chemistry.
Future research will likely focus on asymmetric catalysis to achieve enantioselective synthesis. This could involve the use of chiral ligands in transition metal-catalyzed reactions or the application of organocatalysis. nih.govnih.gov For example, a chiral transient directing group strategy has shown promise in the enantioselective C–H arylation of cyclobutyl ketones. nih.gov
Substrate-controlled methods, where a chiral auxiliary is incorporated into one of the starting materials, also offer a viable route to stereocontrol. nih.gov Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Research into more efficient and recyclable chiral auxiliaries is a key area of interest.
The stereospecific contraction of larger, more easily synthesized chiral rings, such as pyrrolidines, presents another innovative approach to obtaining enantiopure cyclobutanes. acs.orgnih.gov
| Method | Principle | Future Research Direction |
| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity. nih.govnih.gov | Discovery of new, highly efficient and selective chiral catalysts. |
| Substrate Control | Incorporation of a chiral auxiliary to direct the stereochemical outcome. nih.gov | Development of novel, easily removable, and recyclable auxiliaries. |
| Ring Contraction | Stereospecific rearrangement of a larger chiral ring to a cyclobutane. acs.orgnih.gov | Expanding the scope of suitable precursor rings and contraction methodologies. |
Exploration of New Reactivity Modes and Transformations
The inherent ring strain and the presence of a ketone functionality make this compound a versatile substrate for exploring novel chemical transformations.
The Norrish-Yang reaction , a photochemical process, can be used to generate bicyclo[1.1.1]pentanol intermediates from aryl cyclobutyl ketones. nih.govresearchgate.netacs.org These intermediates can then undergo palladium-catalyzed C-C bond cleavage and functionalization to produce a variety of cis-1,3-difunctionalized cyclobutanes. nih.govnih.govdocumentsdelivered.com Further exploration of this sequential C-H/C-C functionalization strategy could unlock access to a diverse range of complex cyclobutane derivatives. nih.govresearchgate.netresearchgate.net
Ring-opening reactions of the cyclobutane moiety, driven by the release of ring strain, can be used to synthesize linear alkyl chains with specific functional groups. researchgate.net The dichlorophenyl group would remain as a key structural element, providing a handle for further modifications. Catalytic methods for selective ring-opening are a topic of ongoing research.
The ketone group itself is a hub for a multitude of reactions. Beyond standard carbonyl chemistry, transformations like the Baeyer-Villiger oxidation or the Beckmann rearrangement can be employed to convert the ketone into an ester or an amide, respectively, further diversifying the molecular architecture. nih.gov
Deeper Integration of Computational Methods for Predictive Chemistry
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical phenomena. For this compound, computational methods can provide valuable insights and guide experimental work.
Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule, predict its spectroscopic properties, and investigate reaction mechanisms. mdpi.comorientjchem.org For instance, DFT could be used to study the keto-enol tautomerism of this compound or to calculate the activation barriers for different reaction pathways, helping to identify the most favorable conditions. orientjchem.org
Machine learning (ML) models are emerging as a powerful tool for predicting the outcomes of chemical reactions. nih.govacs.org By training models on large datasets of known reactions, it may become possible to predict the regioselectivity and stereoselectivity of reactions involving this compound. acs.org This predictive capability could significantly accelerate the discovery of new reactions and synthetic routes.
| Computational Method | Application | Research Goal |
| Density Functional Theory (DFT) | Reaction mechanism studies, spectroscopic prediction, stability analysis. mdpi.comorientjchem.org | Gaining a fundamental understanding of reactivity and properties. |
| Machine Learning (ML) | Prediction of reaction outcomes (regio- and stereoselectivity). nih.govacs.orgacs.org | Accelerating the discovery of new synthetic methods and applications. |
| Molecular Dynamics (MD) | Simulating behavior in different environments (e.g., solvents, biological systems). | Understanding intermolecular interactions and predicting material properties. |
Broadening the Scope of Applications in Chemical Biology and Materials Science Research
The unique combination of a rigid cyclobutane scaffold and a functionalized aromatic ring suggests that this compound and its derivatives could find applications in both chemical biology and materials science.
In chemical biology , the cyclobutane motif is increasingly recognized as a valuable component in the design of bioactive molecules, acting as a bioisostere for other groups and imparting favorable pharmacological properties. nih.govnih.govdocumentsdelivered.comresearchgate.netresearchgate.net The dichlorophenyl group is also a common feature in many pharmaceuticals. Future research could involve synthesizing libraries of derivatives of this compound and screening them for biological activity.
In materials science , the rigid structure of the cyclobutane ring can be exploited to create novel polymers and liquid crystals. The dichlorophenyl unit can influence the electronic properties and intermolecular interactions of these materials. For example, polymers incorporating this ketone might exhibit interesting thermal or optical properties. The development of high-energy-density fuels is another potential application area for strained cyclobutane structures. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
